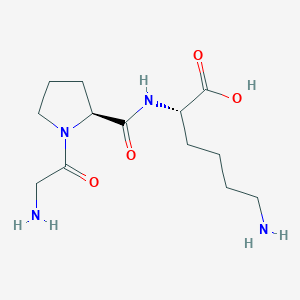
Glycyl-L-prolyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolyl-L-lysine is a tripeptide composed of the amino acids glycine, proline, and lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their roles in cellular signaling, protein synthesis, and as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (proline and glycine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by purification and deprotection steps. This method can be optimized for higher yields and purity .
化学反応の分析
Types of Reactions
Glycyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
科学的研究の応用
Glycyl-L-prolyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays .
作用機序
The mechanism of action of Glycyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The peptide can influence cellular processes such as proliferation, differentiation, and apoptosis through pathways like the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K-Akt) pathways .
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Recognized for its role in wound healing and anti-inflammatory effects .
Uniqueness
Glycyl-L-prolyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its combination of glycine, proline, and lysine allows it to interact with different molecular targets and pathways compared to other tripeptides .
特性
CAS番号 |
52766-29-7 |
|---|---|
分子式 |
C13H24N4O4 |
分子量 |
300.35 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H24N4O4/c14-6-2-1-4-9(13(20)21)16-12(19)10-5-3-7-17(10)11(18)8-15/h9-10H,1-8,14-15H2,(H,16,19)(H,20,21)/t9-,10-/m0/s1 |
InChIキー |
GAAHQHNCMIAYEX-UWVGGRQHSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


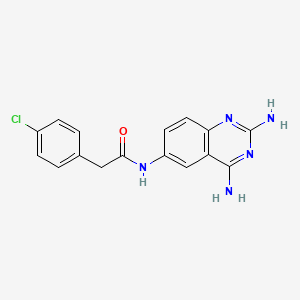
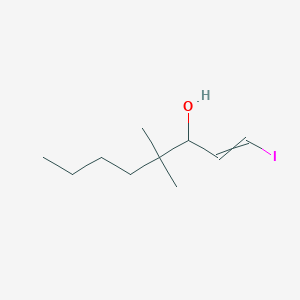
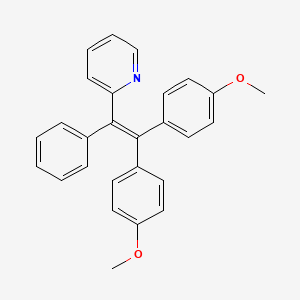

![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
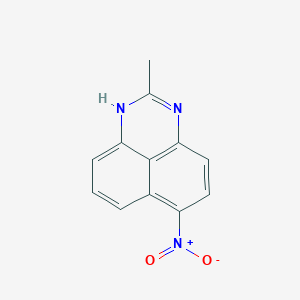
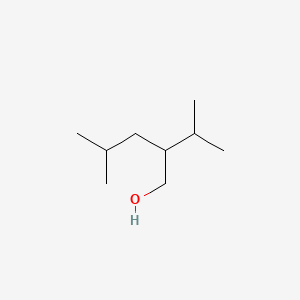
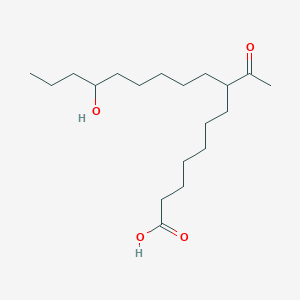
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
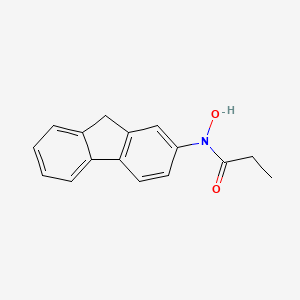
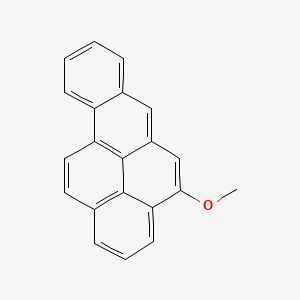

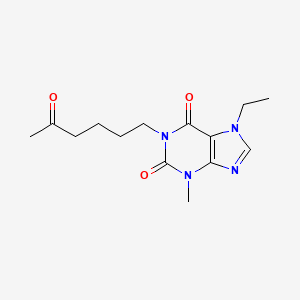
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
